XLogP3 Lipophilicity Advantage: 915868-21-2 vs. N-Methyl Analog (CAS 5651-23-0)
915868-21-2 exhibits a computed XLogP3 of 2.6 [1], reflecting its 2-methylprop-2-enyl substituent. In contrast, the N-methyl analog (CAS 5651-23-0) with a smaller, less lipophilic methyl group is predicted to have an XLogP3 approximately 1.0–1.5 units lower (estimated ~1.3–1.6 based on fragment contribution methods) . This ~1.0–1.3 log unit difference translates to a theoretical ~10–20-fold higher octanol-water partition coefficient, indicating significantly enhanced membrane permeation potential for 915868-21-2. No hydrogen bond donors exist in either compound, but the increased lipophilicity of 915868-21-2 may improve passive diffusion across lipid bilayers while maintaining TPSA below the 140 Ų threshold for oral bioavailability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | N-methyl analog (CAS 5651-23-0) estimated XLogP3 ≈ 1.3–1.6 (fragment-based estimate) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.3 (915868-21-2 more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) [1]; comparator value estimated from fragment contributions |
Why This Matters
Higher lipophilicity within the drug-like range (XLogP3 < 5) can enhance passive membrane permeability and intracellular target access, making 915868-21-2 preferable for cell-based sirtuin modulation assays where cellular uptake is rate-limiting.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6456871, 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one. Accessed May 2026. View Source
